molecular formula C14H19NO5S B5857441 4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid

4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid

Cat. No. B5857441
M. Wt: 313.37 g/mol
InChI Key: KUNBLSJKJVFUME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid, also known as MSB, is a chemical compound with potential therapeutic applications. MSB belongs to the class of sulfonamide drugs and has been studied for its anti-inflammatory and analgesic properties.

Mechanism of Action

4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are involved in inflammation and pain, so by inhibiting their production, 4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid can reduce inflammation and pain. 4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid also inhibits the activity of carbonic anhydrase, which is involved in the production of bicarbonate ions. This can lead to a decrease in the pH of the extracellular fluid, which can further reduce inflammation.
Biochemical and Physiological Effects:
4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of tumor cells in vitro. 4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid has a half-life of around 2 hours in rats, and it is metabolized in the liver.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid in lab experiments is that it has been shown to have anti-inflammatory and analgesic effects, which can be useful in studying these processes. However, one limitation is that 4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several potential future directions for the study of 4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid. One direction is to further explore its potential as an anti-inflammatory and analgesic drug. Another direction is to investigate its potential use in the treatment of cancer. Additionally, more research is needed to fully understand the mechanism of action of 4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid and its effects on various physiological processes.

Synthesis Methods

The synthesis of 4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid involves several steps. The starting material is 4-methoxybenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-methyl-1-piperidine sulfonamide to yield 4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid. The overall yield of 4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid is around 60%.

Scientific Research Applications

4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid has been studied for its potential use as an anti-inflammatory and analgesic drug. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. 4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of tumor cells.

properties

IUPAC Name

4-methoxy-3-(4-methylpiperidin-1-yl)sulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5S/c1-10-5-7-15(8-6-10)21(18,19)13-9-11(14(16)17)3-4-12(13)20-2/h3-4,9-10H,5-8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNBLSJKJVFUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-[(4-methylpiperidino)sulfonyl]benzoic acid

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